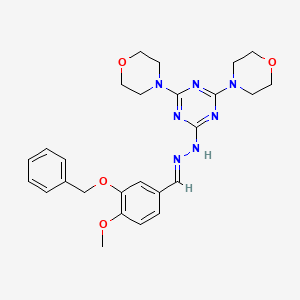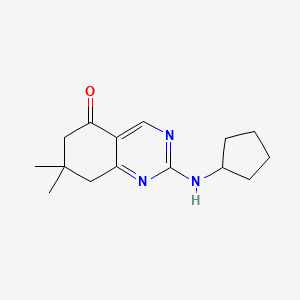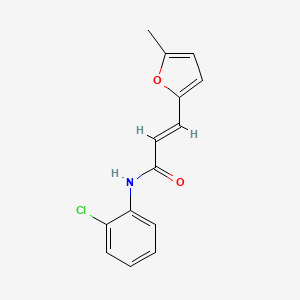
4-(2,4-dimethoxybenzyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dimethoxybenzyl)morpholine, also known as DMBM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of morpholine, a cyclic amine that is commonly used in organic synthesis. DMBM is a white crystalline powder that is soluble in water and organic solvents. In
Mécanisme D'action
The exact mechanism of action of 4-(2,4-dimethoxybenzyl)morpholine is not fully understood, but it is believed to act through the modulation of certain signaling pathways in the body. In neuroscience, 4-(2,4-dimethoxybenzyl)morpholine has been shown to modulate the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. In cancer research, 4-(2,4-dimethoxybenzyl)morpholine has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
4-(2,4-dimethoxybenzyl)morpholine has been shown to exhibit various biochemical and physiological effects in the body. In medicinal chemistry, 4-(2,4-dimethoxybenzyl)morpholine has been shown to exhibit anti-inflammatory and analgesic properties by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. In neuroscience, 4-(2,4-dimethoxybenzyl)morpholine has been shown to modulate the activity of certain neurotransmitter receptors, such as the NMDA receptor, which is involved in learning and memory. In cancer research, 4-(2,4-dimethoxybenzyl)morpholine has been shown to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,4-dimethoxybenzyl)morpholine has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound that can be easily synthesized and purified. Another advantage is that it has been extensively studied for its potential applications in various scientific fields. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Another limitation is that it has not been extensively studied for its potential side effects, which could limit its potential applications in clinical settings.
Orientations Futures
There are several future directions for the study of 4-(2,4-dimethoxybenzyl)morpholine. One direction is to further elucidate its mechanism of action, which could lead to the development of new drugs for the treatment of various diseases. Another direction is to study its potential side effects, which could help to determine its safety for use in clinical settings. Additionally, future studies could focus on the development of new synthetic methods for the production of 4-(2,4-dimethoxybenzyl)morpholine, which could improve its efficiency and reduce its cost. Finally, future studies could focus on the development of new derivatives of 4-(2,4-dimethoxybenzyl)morpholine, which could exhibit improved properties for various scientific applications.
Méthodes De Synthèse
The synthesis of 4-(2,4-dimethoxybenzyl)morpholine involves the reaction of 2,4-dimethoxybenzaldehyde with morpholine in the presence of a catalyst. The reaction proceeds through a nucleophilic addition mechanism, where the amine group of morpholine attacks the carbonyl group of 2,4-dimethoxybenzaldehyde. The resulting product is then purified through recrystallization to obtain pure 4-(2,4-dimethoxybenzyl)morpholine.
Applications De Recherche Scientifique
4-(2,4-dimethoxybenzyl)morpholine has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 4-(2,4-dimethoxybenzyl)morpholine has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In neuroscience, 4-(2,4-dimethoxybenzyl)morpholine has been shown to modulate the activity of certain neurotransmitter receptors, such as the NMDA receptor, which is involved in learning and memory. This makes 4-(2,4-dimethoxybenzyl)morpholine a potential candidate for the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. In cancer research, 4-(2,4-dimethoxybenzyl)morpholine has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
4-[(2,4-dimethoxyphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-15-12-4-3-11(13(9-12)16-2)10-14-5-7-17-8-6-14/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVQGPCEKHXSEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-fluorophenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5871232.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5871234.png)

![4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5871238.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5871242.png)


![[3-(2-nitrovinyl)-1H-indol-1-yl]acetic acid](/img/structure/B5871255.png)
![7-(difluoromethyl)-N-(3,4-dimethylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5871265.png)
![methyl 4-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}benzoate](/img/structure/B5871273.png)
![1-(cyclobutylcarbonyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B5871286.png)

